molecular formula C8H14ClNO B8104672 3-Chloro-5,5-dimethylazepan-2-one

3-Chloro-5,5-dimethylazepan-2-one

Cat. No.: B8104672
M. Wt: 175.65 g/mol
InChI Key: UQDLTLXNIQARJH-UHFFFAOYSA-N
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Description

3-Chloro-5,5-dimethylazepan-2-one: is a heterocyclic organic compound featuring a seven-membered ring with a chlorine atom and two methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,5-dimethylazepan-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-2,2-dimethylpropanal with ammonia or an amine under acidic conditions to form the azepanone ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5,5-dimethylazepan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the azepanone ring can yield amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are utilized.

Major Products:

    Substitution Reactions: Products include azepanone derivatives with various substituents replacing the chlorine atom.

    Oxidation Reactions: Products include hydroxylated or carbonylated azepanone derivatives.

    Reduction Reactions: Products include amine derivatives of the azepanone ring.

Scientific Research Applications

Chemistry: 3-Chloro-5,5-dimethylazepan-2-one is used as a building block in organic synthesis. Its reactivity allows for the creation of diverse derivatives that can be further utilized in the synthesis of complex molecules.

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for various diseases.

Medicine: The compound and its derivatives are explored for their pharmacological properties

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may serve as intermediates in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-5,5-dimethylazepan-2-one and its derivatives depends on their specific application. For instance, as enzyme inhibitors, these compounds may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. In receptor modulation, the compounds may interact with receptor sites, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

    3-Chloro-5,5-dimethylhexan-2-one: Similar structure but with a six-membered ring.

    3-Chloro-5,5-dimethylpiperidin-2-one: Similar structure but with a five-membered ring.

    3-Chloro-5,5-dimethylazepan-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the azepanone ring.

Uniqueness: 3-Chloro-5,5-dimethylazepan-2-one is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-chloro-5,5-dimethylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-8(2)3-4-10-7(11)6(9)5-8/h6H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDLTLXNIQARJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC(=O)C(C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

15.2 g (0.086 moles) of 3,3-dichloro-5,5-dimethyl-2-oxoperhydroazepine were dissolved in 900 ml of glacial acetic acid and shaked at 40 psi of hydrogen with 7 g of 10% Pd/C as in Description 14, to yield 13.6 g of the title compound.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 g
Type
catalyst
Reaction Step Three

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